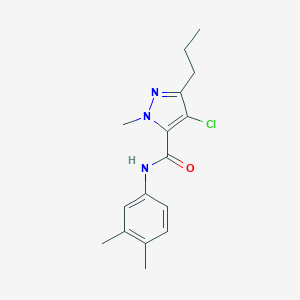![molecular formula C13H11ClN2O4 B287708 Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate, also known as pyrimethanil, is a fungicide that is commonly used in agriculture to protect crops from fungal diseases. It belongs to the class of anilinopyrimidine fungicides and has a broad-spectrum activity against a wide range of fungal pathogens. Pyrimethanil has been widely used in the agricultural industry due to its effectiveness in controlling fungal diseases and its low toxicity to humans and animals.
Mécanisme D'action
Pyrimethanil acts by inhibiting the respiration of fungal cells. It binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, which leads to the disruption of the proton motive force and the inhibition of ATP synthesis. This results in the death of fungal cells and the prevention of fungal growth and reproduction.
Biochemical and Physiological Effects:
Pyrimethanil has low toxicity to humans and animals and is considered safe for use in agriculture. It does not accumulate in the environment and has a short half-life. Pyrimethanil is rapidly metabolized in plants and animals, and the metabolites are excreted in the urine. Pyrimethanil has no known carcinogenic, mutagenic, or teratogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimethanil is a useful tool for studying the mechanisms of fungal pathogenesis and the development of fungicide resistance. It is also used in the development of new fungicides with improved efficacy and safety profiles. However, Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized by plants and animals, which can affect its efficacy and toxicity. It also has a broad-spectrum activity, which can make it difficult to determine the specific mode of action against a particular fungal pathogen.
Orientations Futures
There are several future directions for the research and development of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. One direction is the optimization of its efficacy and safety profiles for use in agriculture. This includes the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another direction is the investigation of its potential use in the treatment of human fungal infections. This includes the development of new analogs with improved antifungal activity and reduced toxicity. Finally, the study of the mechanisms of fungicide resistance and the development of new strategies for the prevention and management of fungal diseases is an important direction for future research.
Méthodes De Synthèse
The synthesis of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate involves the reaction of 2-aminobenzoic acid with 4-chloro-6-methoxy-2-pyrimidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with methyl chloroformate to form the final product, methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. The synthesis of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate is a well-established process that has been optimized for large-scale production.
Applications De Recherche Scientifique
Pyrimethanil has been extensively studied for its antifungal activity against various fungal pathogens that affect crops. It has been shown to be effective against powdery mildew, gray mold, and other fungal diseases in fruits, vegetables, and ornamental plants. Pyrimethanil has also been investigated for its potential use in the treatment of human fungal infections. Studies have shown that Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
Propriétés
Nom du produit |
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate |
|---|---|
Formule moléculaire |
C13H11ClN2O4 |
Poids moléculaire |
294.69 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C13H11ClN2O4/c1-18-11-7-10(14)15-13(16-11)20-9-6-4-3-5-8(9)12(17)19-2/h3-7H,1-2H3 |
Clé InChI |
NYSCVZLUUXMDGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)